4-(4-(phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(4-(Phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and a phenylsulfonyl group, which is known for its electron-withdrawing properties. The combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation of the intermediate quinoxaline derivative using phenylsulfonyl chloride in the presence of a base like pyridine or triethylamine.
Butanoyl Group Addition: The final step involves the acylation of the sulfonylated quinoxaline with butanoyl chloride under Friedel-Crafts acylation conditions, typically using a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the sulfonyl group. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoxaline ring or the phenylsulfonyl group. Reagents such as halogens or nucleophiles like amines can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(4-(Phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-(phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity to certain proteins, while the quinoxaline core can participate in π-π interactions with aromatic amino acids in protein active sites.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfonyl)butanoic acid: Shares the phenylsulfonyl group but lacks the quinoxaline core.
3,4-Dihydroquinoxalin-2(1H)-one: Contains the quinoxaline core but lacks the phenylsulfonyl and butanoyl groups.
Uniqueness
4-(4-(Phenylsulfonyl)butanoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)butanoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-17-13-20(16-10-5-4-9-15(16)19-17)18(22)11-6-12-25(23,24)14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIFYEPMTIAWJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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